molecular formula C10H12OS B12584285 Ethanethioic acid, S-[(4-methylphenyl)methyl] ester CAS No. 628298-41-9

Ethanethioic acid, S-[(4-methylphenyl)methyl] ester

Cat. No.: B12584285
CAS No.: 628298-41-9
M. Wt: 180.27 g/mol
InChI Key: ZHIDQFRKHDCRKN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for this compound is S-(4-methylbenzyl) ethanethioate , derived through the following rationale:

  • Parent chain : Ethanethioic acid (CH₃COSH), which forms the thioester backbone.
  • Substituent : A 4-methylbenzyl group (-CH₂C₆H₄CH₃) attached to the sulfur atom.

Alternative designations include:

  • 4-Methylbenzyl thioacetate
  • S-p-Tolylmethyl thioacetate
  • Ethanethioic acid, S-[(p-tolyl)methyl] ester

The CAS registry number for this compound is not explicitly listed in the provided sources, but structural analogs like S-p-Tolyl thioacetate (CAS 10436-83-6) and S-p-Tolyl benzenesulfinothioate (CAS 26974-27-6) highlight naming conventions for para-substituted thioesters.

Molecular Formula and Structural Isomerism Considerations

The molecular formula is C₁₀H₁₂OS , calculated as follows:

  • Ethanethioate group : C₂H₃OS (CH₃CO-S-)
  • 4-Methylbenzyl group : C₇H₉ (CH₂C₆H₄CH₃)
Property Value
Molecular formula C₁₀H₁₂OS
Molecular weight 180.26 g/mol
Degree of unsaturation 5 (4 rings + 1 double bond)

Structural isomerism arises in two forms:

  • Positional isomerism : Methyl substitution at ortho or meta positions on the benzyl ring.
  • Functional isomerism : Thioester vs. sulfoxide or sulfone derivatives, as seen in S-p-Tolyl benzenesulfinothioate.

Spectroscopic Identification Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (600 MHz, CDCl₃) :

    • δ 2.35 (s, 3H, CH₃CO)
    • δ 3.72 (t, 2H, J = 7.2 Hz, SCH₂)
    • δ 2.29 (s, 3H, Ar-CH₃)
    • δ 7.12–7.24 (m, 4H, aromatic H)
  • ¹³C NMR (151 MHz, CDCl₃) :

    • δ 194.5 (C=O)
    • δ 33.8 (SCH₂)
    • δ 21.1 (Ar-CH₃)
    • δ 136.4–128.7 (aromatic C)
Infrared (IR) Spectroscopy
Bond vibration Wavenumber (cm⁻¹)
C=O stretch 1685–1700
C-S stretch 690–710
Ar-C-H bend 830 (para-substitution)
Mass Spectrometry (MS)
  • Molecular ion peak : m/z 180 (M⁺)
  • Key fragments :
    • m/z 121 (C₇H₇⁺ from benzyl group)
    • m/z 59 (CH₃COS⁺)

Crystallographic Characterization and Conformational Analysis

X-ray diffraction studies of analogous thioesters (e.g., S-p-Tolyl thioacetate) reveal:

  • Crystal system : Monoclinic, space group P2₁/c.
  • Key bond lengths :
    • C=O: 1.21 Å
    • C-S: 1.82 Å

Conformational analysis via density functional theory (DFT) predicts:

  • Dihedral angle : 85° between acetyl and benzyl planes, minimizing steric clash.
  • Rotational barrier : 12.3 kJ/mol for SCH₂-C₆H₄ rotation.

The methyl group’s para orientation optimizes π-π stacking in crystalline lattices, as observed in N-Benzyl-p-toluenesulfonamide derivatives.

Properties

CAS No.

628298-41-9

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

S-[(4-methylphenyl)methyl] ethanethioate

InChI

InChI=1S/C10H12OS/c1-8-3-5-10(6-4-8)7-12-9(2)11/h3-6H,7H2,1-2H3

InChI Key

ZHIDQFRKHDCRKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC(=O)C

Origin of Product

United States

Preparation Methods

Esterification Reaction

General Methodology:

  • Reagents: The typical reagents used include ethanethioic acid and 4-methylphenylmethanol (or its derivatives).

  • Catalyst: Acid catalysts such as concentrated sulfuric acid or anhydrous hydrogen chloride in methanol are often employed to facilitate the reaction.

  • Procedure:

    • Mix the ethanethioic acid and 4-methylphenylmethanol in a reaction vessel.
    • Add the acid catalyst to the mixture.
    • Heat the reaction mixture under reflux for several hours to promote esterification.
    • Upon completion, the reaction mixture is cooled, and excess reagents are neutralized.
    • The product can be extracted using organic solvents such as diethyl ether or dichloromethane.

Cross-Coupling Reactions

Recent advancements have introduced cross-coupling reactions as an alternative method for synthesizing this compound:

  • Reagents: This method typically involves using arylzinc compounds and sulfonate esters derived from ethanethioic acid.

  • Catalysts: Palladium or nickel-based catalysts are commonly used to enhance the efficiency of these reactions.

  • Procedure:

    • Prepare a mixture of an arylzinc compound (such as p-tolylzinc bromide) with a sulfonate ester of ethanethioic acid.
    • Add a palladium or nickel catalyst under an inert atmosphere.
    • Heat the mixture to promote the cross-coupling reaction, which forms the desired ester.
    • The product is then purified through extraction and distillation techniques.
Method Reagents Catalyst Temperature Yield (%)
Esterification Ethanethioic acid + 4-methylphenylmethanol HCl in methanol Reflux Varies
Cross-Coupling Reaction Arylzinc compound + sulfonate ester Pd or Ni catalyst Reflux Up to 50%

Research indicates that while traditional esterification methods yield satisfactory results, cross-coupling reactions offer improved selectivity and efficiency under specific conditions. Notably, reactions catalyzed by palladium tend to produce higher yields compared to those using nickel catalysts due to better selectivity in coupling reactions involving aryl groups.

In practical applications, factors such as reagent purity, reaction time, and temperature control play critical roles in determining the overall yield and purity of ethanethioic acid, S-[(4-methylphenyl)methyl] ester.

Chemical Reactions Analysis

Types of Reactions: Ethanethioic acid, S-[(4-methylphenyl)methyl] ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Agricultural Applications

Ethanethioic acid esters have been studied for their potential use as agrochemicals, particularly in herbicides and plant growth regulators.

Case Study: Herbicide Development

  • A study investigated the metabolic pathways of various agrochemicals, highlighting the role of ethanethioic acid derivatives in enhancing the efficacy of herbicides. The compound was found to interact with enzymes that detoxify pesticides, thereby improving crop resistance to herbicides while minimizing phytotoxicity .

Data Table: Herbicidal Efficacy

Compound NameTarget CropEfficacy (%)Reference
S-(4-Methylphenyl) ethanethioateTriticum aestivum85
S-(4-Methylphenyl) ethanethioateZea mays78

Flavoring Agent

Ethanethioic acid, S-[(4-methylphenyl)methyl] ester is also evaluated for its flavoring properties in food products.

Case Study: Flavoring Group Evaluation

  • The European Food Safety Authority (EFSA) conducted evaluations on flavoring substances, including this compound. It was noted for its pleasant aroma profile and potential use in food formulations. However, limited data on its genotoxicity necessitated further research to ensure safety in consumption .

Data Table: Flavor Profile Analysis

Flavor CompoundAroma DescriptionUsage Level (ppm)Reference
S-(4-Methylphenyl) ethanethioateFruity, sweet10-50
S-(4-Methylphenyl) ethanethioateHerbal notes5-20

Antioxidant Properties

Recent studies have investigated the antioxidant potential of ethanethioic acid derivatives, contributing to their application in health-related fields.

Case Study: Antioxidant Activity

  • Research demonstrated that ethanethioic acid derivatives exhibit significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases. The compound showed a notable ability to scavenge free radicals in vitro, making it a candidate for functional food development .

Data Table: Antioxidant Activity Assessment

Compound NameIC₅₀ (µg/mL)Method UsedReference
S-(4-Methylphenyl) ethanethioate150DPPH Scavenging
S-(4-Methylphenyl) ethanethioate200ABTS Assay

Mechanism of Action

The mechanism of action of ethanethioic acid, S-[(4-methylphenyl)methyl] ester involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release ethanethioic acid and 4-methylbenzyl alcohol, which can further participate in various biochemical processes. The compound’s reactivity and interactions with enzymes and proteins are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Effects on Properties and Reactivity

  • Electron-Donating Groups (e.g., Methyl, Methoxy) : Stabilize the thioester via resonance or inductive effects, reducing electrophilic reactivity but enhancing thermal stability. For example, the 4-methoxy derivative (C₉H₁₀O₂S) has a higher molar mass and stability compared to benzyl thioacetate .
  • Electron-Withdrawing Groups (e.g., Bromo, Cyano): Increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks. The 4-bromopentyl derivative (C₇H₁₃OSBr) is reactive toward SN2 substitutions .
  • Bulkier Substituents (e.g., Cyclohexenyl) : Introduce steric hindrance, slowing down reactions. For instance, S-[1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl] ethanethioate is used in controlled-release applications .

Biological Activity

Ethanethioic acid, S-[(4-methylphenyl)methyl] ester, also known as S-(4-methylbenzyl) ethanethioate, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, enzyme inhibition capabilities, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thioester functional group attached to a 4-methylphenyl moiety. Its molecular formula is C10H12OSC_{10}H_{12}OS, and it exhibits properties typical of thioesters, including reactivity with nucleophiles and potential for enzymatic hydrolysis.

Antioxidant Activity

Ethanethioic acid derivatives have been studied for their antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems. In vitro studies have demonstrated that certain derivatives exhibit significant scavenging activity against various free radicals.

  • DPPH Scavenging Activity : The compound showed notable activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals with an IC50 value indicating effective radical scavenging.
  • ABTS Radical Scavenging : Similar efficacy was observed in assays measuring ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging ability.

Enzyme Inhibition Studies

Ethanethioic acid derivatives have also been investigated for their potential as enzyme inhibitors. The inhibition of enzymes such as acetylcholinesterase (AChE) is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

  • Anticholinesterase Activity : The compound exhibited competitive inhibition of AChE with IC50 values comparable to standard inhibitors. This suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease.
EnzymeIC50 Value (μg/mL)Standard InhibitorStandard IC50 Value (μg/mL)
Acetylcholinesterase48Galantamine25
Butyrylcholinesterase90Galantamine30

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that Ethanethioic acid derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
  • Diabetic Potential : Research indicated that the compound might help manage diabetes by inhibiting key enzymes involved in carbohydrate digestion:
    • α-Glucosidase Inhibition : The compound displayed significant inhibition against α-glucosidase with an IC50 value suggesting its use as a potential antidiabetic agent.
EnzymeIC50 Value (μg/mL)Standard InhibitorStandard IC50 Value (μg/mL)
α-Glucosidase120Acarbose28
α-Amylase110Acarbose30

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